7-Methyl-1-tetralone oxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXCKJRKNRTSY-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N\O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Methyl-1-tetralone oxime CAS number search
The following technical guide is structured to serve as an authoritative resource for researchers and medicinal chemists. It prioritizes actionable protocols, chemical verification, and downstream utility over generic descriptions.
CAS Number Verification, Synthesis Protocol, and Application Utility
Chemical Identity & CAS Verification
In the landscape of intermediate chemistry, 7-Methyl-1-tetralone oxime is a critical building block, primarily utilized in the synthesis of CNS-active agents and sesquiterpenes. Unlike its parent ketone, the oxime derivative often lacks robust indexing in public databases, leading to search ambiguity.
Core Identity Data[1]
-
Chemical Name: (E/Z)-N-(7-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
-
Primary CAS Number: 5462-81-7 [1]
-
Molecular Formula: C₁₁H₁₃NO[2]
-
Molecular Weight: 175.23 g/mol [2]
-
Precursor CAS (Ketone): 22009-37-6 (7-Methyl-1-tetralone)[3][4]
Search & Verification Strategy
When sourcing this compound, researchers often encounter "Not Found" results because it is frequently synthesized in situ or listed under varying IUPAC permutations.
-
Validation Checkpoint: If a vendor lists the CAS 3349-64-2 , reject it; this corresponds to the unsubstituted 1-tetralone oxime.
-
Isomerism: The compound typically exists as a mixture of E (anti) and Z (syn) isomers, with the E-isomer often predominating due to steric relief between the oxime hydroxyl and the peri-hydrogen at the C8 position.
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~105–108 °C (Predicted/Analogous range) |
| Solubility | Soluble in EtOH, MeOH, DMSO; sparingly soluble in water |
| SMILES | CC1=CC2=C(C(=NO)CCC2)C=C1 |
Synthesis Protocol: Standardized Oximation
For research applications requiring high purity (>98%), commercial sourcing can be inconsistent. The following protocol is a self-validating, scalable method to synthesize this compound from its ketone precursor.
Reaction Logic
The reaction utilizes Hydroxylamine Hydrochloride (NH₂OH[5][6][7]·HCl) in a buffered ethanolic solution. The addition of a weak base (Sodium Acetate or Sodium Carbonate) liberates the free hydroxylamine nucleophile while buffering the HCl byproduct, preventing acid-catalyzed degradation or Beckmann rearrangement side reactions.
Reagents & Stoichiometry[1]
-
Precursor: 7-Methyl-1-tetralone (1.0 eq)
-
Reagent: Hydroxylamine Hydrochloride (1.5 eq)
-
Base: Sodium Acetate (anhydrous) (2.0 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methyl-1-tetralone (10 mmol) in Ethanol (30 mL).
-
Reagent Preparation: In a separate beaker, dissolve Hydroxylamine HCl (15 mmol) and Sodium Acetate (20 mmol) in Water (10 mL).
-
Addition: Add the aqueous reagent solution dropwise to the ethanolic ketone solution at room temperature.
-
Reflux: Fit a condenser and heat the mixture to reflux (80 °C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The ketone spot (high R_f) should disappear, replaced by a lower R_f oxime spot.
-
-
Workup:
-
Cool the reaction to room temperature.[7]
-
Rotary evaporate the ethanol to approx. 20% volume.
-
Add ice-cold water (50 mL) to induce precipitation.
-
-
Isolation: Filter the white precipitate. Wash with cold water (2 x 10 mL) to remove residual salts.
-
Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if the melting point range is >2°C.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the chemical pathway from the commercially available ketone to the oxime, and its subsequent divergence into key pharmaceutical scaffolds.
Figure 1: Synthesis pathway of this compound and its divergence into amine (reduction) and lactam (rearrangement) scaffolds.[2][3][4][8][9]
Applications in Drug Discovery
The oxime moiety serves as a "masked" amine or a transition state mimic. Its primary utility lies in the generation of 1-aminotetralins , a privileged scaffold in medicinal chemistry.
CNS Active Agents
The 7-methyl-1-aminotetralin scaffold is structurally homologous to sertraline and rotigotine precursors.
-
Mechanism: Reduction of the oxime (using H₂/Raney Ni or LiAlH₄) yields the primary amine.
-
Chirality: Asymmetric hydrogenation of the oxime (or its corresponding enamide) using chiral Ru-catalysts (e.g., Ru-BINAP) allows for the enantioselective synthesis of (R)- or (S)-7-methyl-1-aminotetralin, critical for receptor binding affinity.
Beckmann Rearrangement
Treatment of this compound with polyphosphoric acid (PPA) or thionyl chloride induces a ring expansion (Beckmann Rearrangement) to form 8-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one .
-
Utility: These lactams are precursors to benzazepine derivatives, often investigated for vasopressin antagonism and dopaminergic modulation.
Analytical Derivatization
In GC-MS analysis of complex biological matrices, ketones like 7-methyl-1-tetralone are often derivatized to their oximes to improve volatility and thermal stability, preventing degradation in the injection port.
References
-
Sigma-Aldrich (Merck) . This compound Product Detail. Retrieved from (CAS Verification: 5462-81-7).
-
ChemicalBook . This compound Properties and Suppliers. Retrieved from .
-
Google Patents . Method for preparing 1-tetralone oxime (CN104926688A). Retrieved from (General synthesis methodology).
-
Tokyo Chemical Industry (TCI) . 7-Methyl-1-tetralone (Precursor Data). Retrieved from .
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An In-depth Technical Guide to the Solubility of 7-Methyl-1-tetralone Oxime in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Methyl-1-tetralone oxime, a molecule of significant interest in contemporary drug discovery and development.[1] Intended for researchers, medicinal chemists, and formulation scientists, this document elucidates the theoretical principles governing its solubility and presents a robust experimental framework for its empirical determination. By synthesizing fundamental chemical principles with practical laboratory protocols, this guide serves as an essential resource for the effective handling and application of this compound.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's bioavailability and therapeutic efficacy. For a compound like this compound, which is a derivative of tetralone scaffolds known for their diverse biological activities, understanding its solubility profile is paramount.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal in vivo performance.[3] Consequently, a thorough characterization of its solubility in a range of organic solvents is essential for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening.
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5][6] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound provides key insights into its expected solubility behavior.
Molecular Structure and Polarity of this compound:
The structure of this compound features a largely non-polar tetralone backbone and a polar oxime functional group (-C=N-OH). The oxime moiety is capable of both hydrogen bond donation (from the hydroxyl group) and acceptance (at the nitrogen and oxygen atoms).[7] This dual hydrogen-bonding capability imparts a significant degree of polarity to the molecule.
Based on this structure, we can anticipate the following:
-
Polar Solvents: this compound is expected to exhibit good solubility in polar organic solvents.[8] Protic polar solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding with the oxime group, facilitating dissolution. Aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide) can also effectively solvate the molecule due to their high dielectric constants and ability to accept hydrogen bonds.[6]
-
Non-Polar Solvents: In contrast, the solubility in non-polar solvents (e.g., hexane, toluene) is likely to be limited. While the tetralone backbone has non-polar character, the strong intermolecular forces associated with the polar oxime group (hydrogen bonding) may not be overcome by the weaker van der Waals interactions with non-polar solvents.
The known solubility of the precursor, 7-Methyl-1-tetralone, in methanol, dichloromethane, and ethyl acetate further supports the selection of these and similarly polar solvents for the oxime derivative.[9]
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound in a selection of organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[10]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent):
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetone
-
Acetonitrile
-
Ethyl acetate
-
Dichloromethane
-
Toluene
-
Hexane
-
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow is designed to ensure the accurate and reproducible determination of equilibrium solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the respective organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological conditions).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) in a preliminary experiment.[11]
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in each of the test solvents.
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte. The mobile phase composition and detector wavelength should be optimized for this compound.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the filtered samples from the solubility experiments and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in each of the filtered samples.
-
The calculated concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
-
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) |
| Polar Protic | ||
| Methanol | 32.7 | To be determined |
| Ethanol | 24.5 | To be determined |
| Isopropanol | 19.9 | To be determined |
| Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined |
| Acetonitrile | 37.5 | To be determined |
| Acetone | 20.7 | To be determined |
| Ethyl Acetate | 6.0 | To be determined |
| Dichloromethane | 9.1 | To be determined |
| Non-Polar | ||
| Toluene | 2.4 | To be determined |
| Hexane | 1.9 | To be determined |
The experimentally determined solubility values can then be correlated with solvent properties, such as the dielectric constant, to validate the initial theoretical predictions. This comprehensive dataset will be invaluable for guiding solvent selection in subsequent research and development activities.
Conclusion
A thorough understanding of the solubility of this compound in organic solvents is a prerequisite for its successful application in drug discovery and development. This guide has provided a detailed framework for both predicting and experimentally determining its solubility profile. By following the principles and protocols outlined herein, researchers can generate high-quality, reliable data to inform critical decisions in synthesis, purification, formulation, and biological testing, ultimately accelerating the journey of this promising compound from the laboratory to the clinic.
References
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Quora. (2018, July 20). How to detect the best solvent for specific organic compounds from its structure. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]
-
Chem-Impex. (n.d.). Tetralone-1-oxime. Retrieved from [Link]
- Unknown. (2023, August 31). Solubility of Organic Compounds.
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Reddit. (2023, September 26). Solvents and polarity. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]
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PubMed. (2014, January 21). Exploring the physicochemical properties of oxime-reactivation therapeutics for cyclosarin, sarin, tabun, and VX inactivated acetylcholinesterase. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
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Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Testbook. (n.d.). Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Retrieved from [Link]
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Wikipedia. (n.d.). Oxime. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
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ACS Publications. (n.d.). Quantitative Measures of Solvent Polarity. Chemical Reviews. Retrieved from [Link]
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ACS Publications. (n.d.). Structural Chemistry of Oximes. Crystal Growth & Design. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
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Chem-Impex. (n.d.). 7-Metoxi-1-tetralona. Retrieved from [Link]
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PubChem. (n.d.). 7-Methyltetralone. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 7-METHYL-1-TETRALONE| CAS No:22009-37-6. Retrieved from [Link]
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In-Depth Technical Guide: 7-Methyl-1-tetralone Oxime
Nomenclature, Synthesis, and Structural Characterization
Executive Summary
7-Methyl-1-tetralone oxime is a bicyclic aromatic derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] While the parent ketone (7-methyl-1-tetralone) is a known scaffold for sesquiterpene synthesis (e.g., Calamenene) and CNS-active agents, the oxime derivative functions as a "chemical hinge," allowing access to complex amines via reduction or lactams via Beckmann rearrangement.[1]
This guide provides a definitive analysis of its IUPAC nomenclature, a self-validating synthesis protocol, and the stereochemical considerations required for high-purity applications.
Part 1: Structural Elucidation & Nomenclature[1]
The IUPAC Identity
The naming of this compound requires dissecting the parent skeleton and the functional group modification.[1] While "Tetralone" is a retained IUPAC name for 3,4-dihydronaphthalen-1(2H)-one, the systematic approach ensures unambiguous identification.[1]
| Component | Systematic Name | Explanation |
| Parent Skeleton | 3,4-dihydronaphthalen-1(2H)-one | The core bicyclic system.[1] Numbering starts at the carbonyl carbon (C1).[1] |
| Substituent | 7-Methyl | A methyl group attached to position 7 of the aromatic ring.[1] |
| Functional Group | Oxime | Replacement of the carbonyl oxygen (=O) with a hydroxyimino group (=N-OH).[1] |
The Preferred IUPAC Names (PIN)
According to IUPAC 2013 recommendations (Blue Book P-68.3.1.1), oximes can be named as functional derivatives or substitutively as N-hydroxyimines.[1]
-
Substitutive Name (Preferred): (1E)-N-hydroxy-7-methyl-3,4-dihydronaphthalen-1(2H)-imine
-
Logic: The (=N-OH) group is treated as an imine substituted with a hydroxy group.[1]
-
-
Functional Class Name (Commonly Accepted): 7-Methyl-3,4-dihydronaphthalen-1(2H)-one oxime [1]
-
Retained/Trivial Name: This compound
-
Usage: Widely used in industrial catalogs and bench chemistry.
-
Numbering & Logic Diagram
The following diagram illustrates the decomposition of the structure to derive the correct numbering.
Figure 1: Structural decomposition logic for determining the nomenclature of this compound.
Part 2: Stereochemical Considerations ( vs. )
Unlike simple ketones, oximes exhibit geometric isomerism due to the restricted rotation around the C=N double bond.[1] This is critical for downstream applications, particularly the Beckmann Rearrangement , which is stereospecific (the group anti to the hydroxyl migrates).[1]
-
(
)-Isomer (Anti): The hydroxyl group (-OH) is on the opposite side of the aromatic ring (pointing toward the aliphatic CH2 at C2).[1] This is generally the thermodynamically preferred isomer due to steric repulsion between the -OH and the peri-hydrogen at position 8 of the aromatic ring.[1] -
(
)-Isomer (Syn): The hydroxyl group is on the same side as the aromatic ring.[1]
Why it matters:
-
Catalytic Hydrogenation:
mixtures can lead to different rates of reduction. -
Rearrangement: The (
)-isomer rearranges to the lactam where the aromatic ring migrates (expanding to a benzo-azepinone).[1]
Part 3: Synthesis Protocol
Mechanistic Pathway
The synthesis involves the nucleophilic attack of hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by proton transfer and dehydration.[1]
Figure 2: Reaction pathway for the oximation of 7-methyl-1-tetralone.
Experimental Procedure (Self-Validating)
This protocol uses a buffered aqueous-alcoholic system to maximize yield and purity.[1]
Reagents:
-
Hydroxylamine hydrochloride (1.5 eq)[1]
-
Sodium Acetate (anhydrous) (2.0 eq)[1]
-
Solvent: Ethanol/Water (3:1 ratio)[1]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 7-methyl-1-tetralone in Ethanol (5 mL per gram of ketone).
-
Reagent Addition: Add a solution of Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in the minimum amount of water necessary to dissolve them.
-
Note: Sodium acetate acts as a buffer to neutralize the HCl released, preventing the protonation of the hydroxylamine amine group (which would render it non-nucleophilic).[1]
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 8:2). The ketone spot should disappear.[1]
-
Workup:
-
Purification: Filter the solid and wash with cold water. Recrystallize from aqueous ethanol if necessary to separate
isomers or remove trace impurities.
Part 4: Analytical Characterization
To validate the synthesis, compare the spectral data against these expected parameters.
| Method | Characteristic Signal | Interpretation |
| 1H NMR | Broad singlet corresponding to the Oxime -OH proton.[1] | |
| 1H NMR | Triplet for the protons at C2 (alpha to C=N), shifted upfield relative to the ketone. | |
| 13C NMR | Characteristic signal for the C=N carbon (C1). | |
| IR | 3200–3400 cm⁻¹ | Broad O-H stretch. |
| IR | 1640–1660 cm⁻¹ | Weak C=N stretching vibration. |
Part 5: Applications in Drug Development[5]
While 7-methyl-1-tetralone is a distinct entity, its chemistry parallels the synthesis of major antidepressants like Sertraline (which utilizes the 3,4-dichlorophenyl tetralone analog).[1] The oxime moiety serves as a versatile gateway:
-
Primary Amines: Reduction (e.g., H2/Pd-C or LAH) yields 7-methyl-1-aminotetralin, a scaffold for CNS ligands.[1]
-
Lactams (Benzoazepinones): Treatment with PCl5 or SOCl2 induces the Beckmann Rearrangement, expanding the ring to a 7-membered lactam, utilized in the synthesis of alkaloids.[1]
References
-
IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-68.3.1.1 (Oximes).[1][5] Link
-
Org. Synth. (2005).[1] Synthesis of 6-Amino-1-tetralone via Beckmann Rearrangement.[1] Organic Syntheses, 82,[1] 64. (Demonstrates the oxime-to-amine/lactam pathway on a tetralone scaffold). Link[1]
-
ChemicalBook. (2024).[1] 7-Methyl-1-tetralone Product Properties and CAS 22009-37-6.[1][3][6]Link[1]
-
De Luca, L., et al. (2002).[7][8] Beckmann Rearrangement of Oximes under Very Mild Conditions.[7][8][9] Journal of Organic Chemistry, 67(17), 6272–6274.[1] (Methodology for converting tetralone oximes). Link[1]
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Methodological & Application
Application Notes and Protocol for the Oximation of 7-Methyl-1-Tetralone
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Oximes in Synthesis
The conversion of carbonyl functionalities into oximes is a cornerstone transformation in organic chemistry. Oximes are highly crystalline compounds, a property that makes them excellent for the purification and characterization of carbonyl compounds.[1] Beyond this classical application, oximes serve as versatile synthetic intermediates for the preparation of a diverse array of nitrogen-containing compounds, including amides via the Beckmann rearrangement, nitriles, nitrones, and amines.[1] In medicinal chemistry and drug development, tetralone oximes are valuable precursors for synthesizing novel heterocyclic scaffolds and bioactive molecules.[2] The 7-methyl-1-tetralone oxime, in particular, is a key building block for various pharmacologically relevant structures. This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and safety practices.
Reaction Overview & Mechanistic Insight
The oximation of a ketone, such as 7-methyl-1-tetralone, with hydroxylamine hydrochloride is a nucleophilic addition-elimination reaction. The reaction is typically carried out in a protic solvent, and the presence of a base is crucial.
The Role of pH: The reaction rate is highly pH-dependent. The free hydroxylamine base (NH₂OH) is the active nucleophile, not its protonated salt (NH₃OH⁺Cl⁻). Therefore, a base is required to neutralize the hydrochloride salt and liberate the free hydroxylamine. However, strongly acidic conditions will protonate the hydroxylamine, rendering it non-nucleophilic. Conversely, strongly basic conditions can lead to undesired side reactions. The optimal pH for oximation is generally mildly acidic (around pH 4-5), which allows for a sufficient concentration of free hydroxylamine while also catalyzing the dehydration of the intermediate carbinolamine.
Mechanism of Oximation:
-
Liberation of the Nucleophile: A base (in this protocol, sodium carbonate) reacts with hydroxylamine hydrochloride to generate the free hydroxylamine.
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a stronger nucleophile than the oxygen atom due to its lower electronegativity, attacks the electrophilic carbonyl carbon of the 7-methyl-1-tetralone.[3] This forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The intermediate is dehydrated, typically under mild heating, to form the final oxime product with a carbon-nitrogen double bond (C=N).
Caption: Logical workflow of the oximation reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure for the oximation of the parent compound, 1-tetralone, and is expected to provide a high yield of the desired product.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Quantity (per 10g Ketone) | Molar Equiv. |
| 7-Methyl-1-tetralone | 22009-37-6 | 160.21 g/mol | 10.0 g | 1.0 |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | 4.8 g | ~1.1 |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 g/mol | 3.6 g | ~0.55 |
| Ethanol (95%) | 64-17-5 | - | 135 mL | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the oximation.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 7-methyl-1-tetralone (10.0 g), 95% ethanol (135 mL), hydroxylamine hydrochloride (4.8 g), and anhydrous sodium carbonate (3.6 g).[4]
-
Expert Insight: The order of addition is generally not critical, but adding the solids to the solvent with stirring can prevent clumping. Sodium carbonate is chosen as an inexpensive and moderately strong base, sufficient to liberate the hydroxylamine without creating a harshly basic environment. Other bases like pyridine or sodium acetate can also be used, potentially at lower temperatures, but require different workup procedures.[5][6]
-
-
Reaction Execution: Attach a reflux condenser to the flask and begin vigorous stirring. Heat the mixture to reflux (approximately 80°C) using a heating mantle.[4] Maintain the reflux for 3 to 4 hours.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot. Refluxing ensures the reaction proceeds at a reasonable rate to completion.
-
-
Crystallization and Isolation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. As the solution cools, the product will crystallize out of the solution.[4]
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold 95% ethanol (2-3 times) to remove any soluble impurities.[4]
-
Expert Insight: Washing with cold solvent is critical to minimize loss of the desired product, which may have some solubility in the mother liquor.
-
-
Drying: Transfer the crystalline product to a watch glass or drying dish and dry under vacuum to a constant weight. This will yield the final this compound product.
Expected Results and Characterization
-
Yield: High yields are expected for this reaction, typically above 85-90%.
-
Appearance: The product should be a crystalline solid.
-
Melting Point: The melting point should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum should confirm the presence of the aromatic and aliphatic protons of the tetralone backbone, the methyl group, and a characteristic peak for the N-OH proton.
-
¹³C NMR: The spectrum should show the disappearance of the carbonyl carbon peak (typically ~200 ppm) and the appearance of a C=N carbon peak (typically ~150-160 ppm).
-
IR Spectroscopy: A strong C=O stretch (around 1680 cm⁻¹) from the starting material should be absent, and a C=N stretch (around 1650 cm⁻¹) should be present. A broad O-H stretch will also be observed.
-
Safety and Handling Precautions
-
Hydroxylamine Hydrochloride: This compound is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[7] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[7] Always handle hydroxylamine hydrochloride in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid creating dust.
-
7-Methyl-1-tetralone: This compound may cause skin, eye, and respiratory irritation.[5] Handle with standard laboratory precautions.
-
General Precautions: The reaction should be performed in a well-ventilated area, preferably a fume hood. Ethanol is flammable; ensure the heating mantle is in good working order and there are no sources of ignition nearby.
References
- Method for preparing 1-tetralone oxime.
-
Hydroxylamine·HCl. G-Biosciences. [Link]
-
Synthesis of tetralones 12 by the photocatalyzed radical fragmentation of oxime esters 11. ResearchGate. [Link]
-
Wang, J.; et al. Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. [Link]
- The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
-
Jadhav, A. D.; et al. An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews - ACS Publications. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]
-
From α-Tetralone Oximes to Tetracyclic Frameworks. Request PDF - ResearchGate. [Link]
-
Rzepa, H. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
-
ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]
Sources
- 1. 7-Methoxy-1-tetralone | 6836-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR spectrum [chemicalbook.com]
- 4. CN104926688A - Method for preparing 1-tetralone oxime - Google Patents [patents.google.com]
- 5. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methyl-1-tetralone | 22009-37-6 [chemicalbook.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 7-Hydroxy-1-tetralone | 22009-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. asianpubs.org [asianpubs.org]
Application Note: Accelerated Synthesis of Tetralone Oxime Derivatives via Microwave Irradiation
Executive Summary
This application note details a robust protocol for the microwave-assisted synthesis (MAS) of tetralone oxime derivatives. Tetralone oximes are critical pharmacophores and intermediates in the synthesis of antidepressants (e.g., Sertraline), anti-inflammatory agents, and complex polycyclic frameworks.
Conventional thermal reflux methods for oximation are often plagued by long reaction times (3–6 hours), incomplete conversion, and tedious work-up procedures.[1] By leveraging the dielectric heating properties of microwave irradiation, this protocol reduces reaction times to under 10 minutes while increasing yields to >90%. This guide provides two distinct workflows: a standard solvent-based method and a "Green Chemistry" solvent-free approach.[1]
Mechanistic Insight & Microwave Theory
The Microwave Effect
Unlike conventional heating, which relies on thermal conduction from vessel walls, microwave irradiation heats the reaction mixture volumetrically through dipolar polarization and ionic conduction .
-
Dipolar Polarization: The polar solvent (Ethanol/Water) and the carbonyl group of the tetralone align with the oscillating electric field. The molecular friction generated by this realignment causes rapid internal heating.
-
Ionic Conduction: The presence of ionic species (Hydroxylamine hydrochloride, Sodium Acetate) enhances the heating rate, allowing the reaction mixture to reach the activation energy barrier (
) almost instantaneously.
Reaction Mechanism
The formation of the oxime proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the tetralone, followed by acid-catalyzed dehydration.
Figure 1: Mechanistic pathway of tetralone oximation.[1] Microwave irradiation accelerates the rate-limiting dehydration step.[1]
Experimental Protocols
Materials & Equipment[1][2][3][4][5]
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.
-
Reagents: 1-Tetralone (97%), Hydroxylamine hydrochloride (
), Sodium Acetate ( ), Ethanol (EtOH).[1] -
Vessels: 10 mL or 30 mL borosilicate glass pressure vials with crimp/snap caps.
Protocol A: Standard Ethanol-Water Method
Best for scale-up and high purity requirements.[1]
-
Preparation: In a 10 mL microwave vial, dissolve 1-Tetralone (5 mmol, 0.73 g) in Ethanol (3 mL) .
-
Reagent Addition: Add an aqueous solution of Hydroxylamine hydrochloride (7.5 mmol, 0.52 g) and Sodium Acetate (7.5 mmol, 0.61 g) in Water (2 mL) .
-
Note: NaOAc acts as a buffer to neutralize the HCl released and prevent protonation of the hydroxylamine nitrogen, maintaining its nucleophilicity.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 100°C
-
Power: Dynamic (Max 150 W)[1]
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Work-up: Cool the vessel to 50°C using compressed air. Pour the reaction mixture into ice-cold water (20 mL) . The oxime will precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid, wash with cold water (
mL), and dry. Recrystallize from ethanol if necessary.
Protocol B: Green Solvent-Free Method
Best for rapid screening and environmental compliance.[1]
-
Grinding: In a mortar, grind 1-Tetralone (5 mmol) ,
(6 mmol) , and Basic Alumina ( , 1.0 g) until a homogeneous paste forms. -
Transfer: Transfer the paste into a microwave-safe open vessel (or loosely capped flask).
-
Irradiation: Irradiate in short bursts to prevent overheating.
-
Power: 200 W (Pulse mode)[1]
-
Time: 2–3 minutes total (30 sec ON / 10 sec OFF).
-
-
Extraction: Add Ethyl Acetate (10 mL) to the solid residue, stir for 2 minutes, and filter to remove the alumina.
-
Isolation: Evaporate the solvent to obtain the crude oxime.
Workflow Visualization
Figure 2: Decision tree and workflow for Solvent-based vs. Solvent-free synthesis.[1]
Results & Validation
Efficiency Comparison
The microwave method demonstrates superior efficiency compared to traditional thermal reflux.
| Parameter | Conventional Reflux | Microwave Protocol A | Microwave Protocol B (Green) |
| Solvent | Ethanol (Reflux) | Ethanol/Water (Sealed) | None (Solid Support) |
| Temperature | 78°C (Boiling Point) | 100°C (Superheated) | Variable (Local Heating) |
| Time | 3 – 5 Hours | 5 Minutes | 2 – 3 Minutes |
| Yield | 75 – 82% | 92 – 96% | 88 – 92% |
| Energy Usage | High (Continuous heat) | Low (Targeted energy) | Very Low |
Characterization Data (Self-Validation)
To validate the successful synthesis of 1-Tetralone Oxime, ensure the following spectral signatures are present:
-
Melting Point: 101–103°C.
-
FT-IR (
):-
Appearance of broad -OH stretch at 3200–3300.[1]
-
Appearance of C=N stretch at 1630.
-
Disappearance of the strong C=O ketone peak at 1680.
-
-
NMR (400 MHz,
):-
9.0–10.0 (s, 1H, N-OH, exchangeable with
). -
Shift of the
-protons (adjacent to C=N) compared to the starting ketone.
-
9.0–10.0 (s, 1H, N-OH, exchangeable with
Troubleshooting & Safety
-
Pressure Management: Ethanol absorbs microwaves efficiently. In a sealed vessel at 100°C, pressure may reach 2–4 bar. Ensure vials are rated for at least 10 bar.
-
Beckmann Rearrangement Side-Reaction: If the reaction mixture is too acidic or heated excessively (>140°C), the oxime may rearrange into the corresponding amide (lactam). Control: Maintain adequate base (NaOAc) and strictly limit temperature to 100–110°C.
-
Incomplete Conversion: If TLC shows starting material, extend irradiation in 2-minute increments. Do not increase power blindly; this causes solvent decomposition.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [1]
-
Sridharan, V., et al. (2011).[2] Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Current Organic Chemistry.
-
Kad, G. L., et al. (2001).[3] Solventless preparation of oximes in the solid state and via microwave irradiation.[3] Green Chemistry.
-
Vibhute, Y. B., et al. (2010).[4] Comparative study of conventional and microwave assisted synthesis of novel Schiff bases. Journal of Chemical and Pharmaceutical Research.
-
Patil, S., et al. (2012). Microwave assisted synthesis of oximes from ketones and aldehydes.[3][5] International Journal of Chemical Sciences.
Sources
- 1. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Solventless preparation of oximes in the solid state and microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for 7-Methyl-1-tetralone oxime recrystallization
Welcome to the technical support guide for the purification of 7-Methyl-1-tetralone oxime. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require robust, reliable purification methods. The conversion of 7-Methyl-1-tetralone to its corresponding oxime is a critical step in the synthesis of various bioactive molecules, and achieving high purity is paramount for downstream applications.[1][2]
This guide provides in-depth, field-proven insights into the most common and effective purification method: recrystallization. We will explore common challenges, provide step-by-step troubleshooting, and explain the scientific principles behind our recommendations to ensure you can develop a self-validating and reproducible protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully recrystallizing this compound?
The single most critical factor is the choice of solvent or solvent system. An ideal solvent should dissolve the oxime completely when hot but only sparingly when cold. Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).
Q2: My crude product is a sticky solid or oil. Can I still use recrystallization?
Absolutely. This is a common issue. An oily or sticky crude product indicates the presence of impurities that are depressing the melting point. The goal of recrystallization is to selectively crystallize the high-purity oxime from this mixture. The key is to find a solvent system where the oxime has a steep solubility curve with temperature, while the impurities do not.
Q3: My purified oxime shows a single spot on TLC, but GC-MS analysis indicates the presence of the corresponding nitrile impurity. Why is this happening and how can I fix it?
This is a known challenge with oxime purification.[3] There are two primary possibilities:
-
Co-elution on TLC: The nitrile impurity may have a very similar Rf value to your oxime in the chosen TLC solvent system, making them appear as a single spot.
-
Thermal Decomposition: The oxime might be partially converting to the nitrile under the high-temperature conditions of the GC inlet.[3]
To address this, focus on optimizing the recrystallization to physically remove the nitrile. A carefully selected solvent system that exploits subtle polarity differences is crucial. Consider a non-polar/polar aprotic mixture like Hexane/Ethyl Acetate, which can often provide better separation than alcohol-based systems for such impurities.
Q4: How do I properly perform a mixed-solvent recrystallization?
-
Dissolve the crude oxime in the minimum amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.
-
While hot, add the "poor" solvent (the one in which it is sparingly soluble) dropwise until you observe persistent cloudiness (the saturation point).
-
Add a few more drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Allow the solution to cool slowly. This method is highly effective for achieving high purity.[4]
Recrystallization Troubleshooting Guide
Even with a well-planned procedure, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the recrystallization of this compound.
| Problem | Potential Causes | Solutions & Scientific Rationale |
| "Oiling Out" (Product separates as a liquid instead of solid crystals) | 1. The solution is too supersaturated.2. The boiling point of the solvent is higher than the melting point of the oxime-impurity mixture.3. The rate of cooling is too rapid. | 1. Increase Solvent Volume: Add more hot solvent to reduce the concentration before cooling.2. Re-heat and Agitate: Re-heat the mixture until the oil redissolves completely. Allow it to cool much more slowly with gentle stirring to encourage ordered crystal lattice formation over amorphous oiling.3. Change Solvent System: Select a solvent with a lower boiling point or a solvent mixture where the oxime's solubility is lower at elevated temperatures. |
| No Crystal Formation (Solution remains clear upon cooling) | 1. The solution is not saturated (too much solvent was used).2. The compound is highly soluble even in the cold solvent.3. Lack of nucleation sites for crystal growth to begin. | 1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Retest for crystallization upon cooling.2. Induce Crystallization: a. Scratch: Use a glass rod to scratch the inner surface of the flask below the solvent line. This creates microscopic imperfections that serve as nucleation points. b. Seed: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.3. Enhance Insolubility: If using a mixed-solvent system, add a small amount of the "poor" solvent. If using a single solvent, cool the flask in an ice-salt bath to achieve a lower temperature. |
| Very Low Yield (Minimal product recovered after filtration) | 1. Excessive solvent was used during dissolution.2. The oxime has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration.4. Crystals were washed with a solvent at room temperature. | 1. Use Minimal Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product.2. Maximize Cooling: Cool the flask in an ice bath for at least 30 minutes before filtration to minimize the amount of product dissolved in the mother liquor.3. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and perform the step quickly.4. Wash Correctly: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product. |
| Product Remains Colored or Impure (Poor appearance or broad melting point range) | 1. Colored impurities are present.2. Rapid cooling has trapped impurities within the crystal lattice.3. The chosen solvent is not effective at separating the specific impurities. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping.2. Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. This slow process allows for the formation of a pure crystal lattice, excluding impurities.3. Re-recrystallize: A second recrystallization, potentially with a different solvent system, may be necessary to achieve the desired purity. |
Visual Workflows
Solvent Selection Protocol
The following workflow guides the logical selection of an appropriate solvent system for recrystallization.
Caption: A decision tree for selecting a recrystallization solvent.
Troubleshooting Crystallization Failure
When crystals fail to form, this decision tree provides a logical path to a solution.
Caption: A workflow for inducing crystallization when it fails to occur spontaneously.
Standard Recrystallization Protocol: Ethanol/Water System
This protocol details a robust method for purifying this compound using a common mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude oxime in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Place the flask on a hot plate and add the minimum volume of hot ethanol required to completely dissolve the solid with stirring.
-
Saturation: While maintaining the heat, add hot deionized water dropwise to the stirring ethanol solution. Continue adding water until the solution becomes faintly and persistently cloudy. This is the point of saturation.
-
Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again. You now have a perfectly saturated solution at high temperature.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small portion of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter for several minutes under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the product's melting point.
References
- University of Colorado, Boulder. (n.d.). Recrystallisation.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89147, 7-Methyltetralone.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 7-Methyl-1-tetralone.
- Beilstein, J. K., et al. (2010). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.
- Google Patents. (n.d.). CN104926688A - Method for preparing 1-tetralone oxime.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Ketoximes.
- Sciencemadness Discussion Board. (2014). Oximes.
- ResearchGate. (2015). How can I remove nitrile impurities from the oxime?
- Leapchem. (n.d.). 7-Methyl-1-tetralone丨CAS 22009-37-6.
Sources
Troubleshooting Beckmann rearrangement failures with sterically hindered oximes
Ticket #409: Troubleshooting Beckmann Rearrangement Failures in Sterically Hindered Substrates Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering one of two distinct failure modes common to hindered oximes: Beckmann Fragmentation (forming a nitrile) or Geometric Stagnation (failure to migrate due to syn stereochemistry).
For sterically encumbered substrates (e.g., adamantane derivatives, terpene-derived oximes, or ortho-substituted aryl ketoximes), the standard thermodynamic protocols (H₂SO₄, PCl₅) are often too harsh, promoting fragmentation or polymerization. This guide provides a diagnostic workflow and a mild, organocatalytic protocol (Cyanuric Chloride/DMF) designed to bypass these energy barriers.
Module 1: Diagnostic Workflow
Before altering your synthesis, determine your specific failure mode using this logic tree.
Figure 1: Diagnostic logic for categorizing Beckmann rearrangement failures.
Module 2: The Mechanistic Barrier
To fix the reaction, you must understand the competition between Migration (Pathway A) and Fragmentation (Pathway B).
-
The Anti-Periplanar Rule: The migrating group (R) must be anti-periplanar (180°) to the leaving group (OH/OR'). In hindered systems, the bulky group often forces the oxime into the syn conformation to relieve strain, geometrically locking the molecule against migration.
-
The Fragmentation Trap: If the carbon
to the oxime is tertiary or quaternary (common in hindered substrates), the developing carbocation is stable. The bond breaks away from the nitrogen rather than migrating to it. This is the "Second-Order" Beckmann rearrangement.
The Solution: You need a "hyper-active" leaving group that triggers migration at temperatures lower than the threshold for C-C bond scission.
Module 3: Optimized Protocols
Protocol A: The TCT/DMF Activation (Gold Standard)
Best for: Acid-sensitive substrates and preventing fragmentation.
This method utilizes Cyanuric Chloride (TCT) catalyzed by Dimethylformamide (DMF) . This generates a Vilsmeier-Haack-type intermediate (
Reagents:
-
Substrate: Ketoxime (1.0 equiv)[1]
-
Reagent: Cyanuric Chloride (TCT) (1.1 equiv)
-
Catalyst/Solvent: DMF (2-3 drops catalytic, or as solvent)
-
Solvent: Acetonitrile (
) or DCM.
Step-by-Step Procedure:
-
Preparation: Dissolve the ketoxime (1 mmol) in anhydrous
(5 mL) under atmosphere. -
Activation: Cool the solution to 0°C. Add TCT (1.1 mmol).
-
Catalysis: Add 2 drops of dry DMF. Crucial Step: Monitor for a slight exotherm or color change (yellowing), indicating the formation of the active triazine ether.
-
Reaction: Allow to warm to room temperature (25°C). Stir for 2–4 hours.
-
Self-Validation Check: Spot TLC. The oxime spot should disappear. If a new spot (intermediate) appears but does not convert to amide, heat to 60°C.
-
-
Quench: Add saturated
solution. Extract with EtOAc.
Why this works: The TCT-activated oxime is so reactive that the migration barrier is lowered, favoring the kinetic amide product over the thermodynamic nitrile fragmentation product.
Protocol B: The Thionyl Chloride/Imidazole Method
Best for: Extremely hindered substrates where TCT fails to engage.
Reagents:
-
Thionyl Chloride (
) (1.1 equiv) -
Imidazole (4.0 equiv)
-
DCM (Solvent)
Procedure:
-
Dissolve oxime in DCM at 0°C.
-
Add Imidazole (acts as a proton shuttle and HCl scavenger).
-
Add
dropwise. -
Mechanism: This forms the imidazolyl sulfinate intermediate, which rearranges rapidly.
Module 4: Comparative Data
| Reagent System | Activation Temp | Fragmentation Risk | Tolerance (Acid Sensitive) | Notes |
| High (>100°C) | High | Low | Historical standard. Avoid for hindered substrates. | |
| TCT / DMF | Low (25°C - 60°C) | Low | High | Recommended. Excellent for avoiding fragmentation. |
| Medium (0°C - RT) | Medium | Moderate | Good alternative if TCT is unavailable. | |
| Zeolites (Solid Acid) | High (>150°C) | High | High | Good for industrial scale, bad for complex lab-scale molecules. |
Module 5: Mechanistic Pathway Visualization
Figure 2: Competition between rearrangement and fragmentation. TCT/DMF favors the green pathway.
Module 6: Frequently Asked Questions (FAQ)
Q: I isolated a nitrile instead of my lactam. What happened? A: You triggered the Beckmann Fragmentation .[1] This occurs because the carbocation generated by breaking the C-C bond is more stable than the transition state required for migration.
-
Fix: Switch to Protocol A (TCT/DMF) . The milder conditions and lower temperature prevent the thermodynamic fragmentation channel from opening.
Q: My reaction is stuck. I see the activated intermediate on LCMS, but it won't rearrange. A: This is a Steric Lock . The bulky group is likely syn to the leaving group. Migration cannot occur without anti alignment.
-
Fix: You need to isomerize the oxime.[2] Add a Lewis acid (like
) or briefly heat the mixture to allow rotation before adding the activation agent.
Q: Can I use this for Aldoximes? A: Caution is advised. Aldoximes are prone to dehydration to nitriles under almost all Beckmann conditions. The TCT method is one of the few that might yield an amide, but nitrile formation is the dominant pathway for aldoximes.
References
-
Furuya, Y., Ishihara, K., & Yamamoto, H. (2005).[3][4] Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240–11241.[5] Link
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[6] Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Link
-
Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Beckmann Rearrangement [organic-chemistry.org]
Technical Support Center: 7-Methyl-1-Tetralone Oximation Guide
Topic: Optimizing Reaction Time for 7-Methyl-1-Tetralone Oximation Document ID: TSC-OPT-7MT-004 Audience: Process Chemists, Drug Development Scientists Status: Active / Verified Protocol[1][2]
Executive Summary: The Sertraline Pathway
7-methyl-1-tetralone is a critical intermediate, most notably in the synthesis of Sertraline (Zoloft) and related substituted naphthalenamine therapeutics.[1][2] While the oximation of ketones is a textbook reaction, the specific fusion of the benzene ring in tetralone systems conjugates the carbonyl group, reducing its electrophilicity compared to simple cyclic ketones like cyclohexanone. This often leads to sluggish reaction rates or stalled conversion (equilibrium limitations) if standard "undergrad" protocols are applied without kinetic optimization.[1]
This guide provides a kinetically optimized workflow to minimize reaction time while maximizing conversion, moving beyond standard conditions to industrial-grade process control.
Module 1: The Kinetic "Sweet Spot" (Mechanism & pH)[3]
Q: Why is my reaction stalling at ~50-60% conversion despite excess hydroxylamine?
A: The reaction is likely drifting outside the optimal pH window, causing a kinetic bottleneck or hitting an equilibrium wall.
The oximation mechanism involves two distinct steps with opposing pH requirements:[3]
-
Nucleophilic Attack (Rate-limiting at Low pH): Free hydroxylamine (
) attacks the carbonyl.[1][2] This requires the amine to be deprotonated. -
Dehydration (Rate-limiting at High pH): The carbinolamine intermediate eliminates water to form the oxime.[2] This requires acid catalysis (protonation of the -OH group).[1][2]
The Optimization Paradox:
-
Too Acidic (pH < 3): The amine is fully protonated (
) and cannot attack the ketone. Reaction stops. -
Too Basic (pH > 7): There are no protons available to catalyze the dehydration step. The intermediate reverts to starting material.
Target Parameter: You must buffer the reaction to pH 4.5 – 5.5 . This maintains a concentration of free nucleophile while providing enough protons for the dehydration step.[2]
Visualization: Reaction Mechanism & Rate-Limiting Factors
Figure 1: The dual-step mechanism of oximation. Maximum velocity (
Module 2: Optimized Experimental Protocol
Q: What is the "Golden Batch" protocol for minimizing reaction time?
A: Use a buffered alcoholic system with high-concentration conditions to push the equilibrium.
Standard Operating Procedure (SOP-7MT-OX)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Tetralone : 1.5 eq | Excess reagent drives the equilibrium (Le Chatelier's principle).[1][2] |
| Base / Buffer | Sodium Acetate ( | Acts as a buffer to maintain pH ~5.[1][2] Avoid strong bases (NaOH) which push pH too high.[1][2] |
| Solvent | Ethanol (95%) or Methanol | High solubility for tetralone; water content aids NaOAc solubility but excess water hurts equilibrium.[1] |
| Concentration | 0.5 M - 1.0 M (w.r.t Tetralone) | Higher concentration increases collision frequency and reaction rate.[1][2] |
| Temperature | Reflux (78-80°C) | Tetralones are conjugated and less reactive; heat is required to overcome the activation energy barrier.[1][2] |
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methyl-1-tetralone (10 mmol) in Ethanol (15 mL).
-
Buffer Prep: Add Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (15-20 mmol). Note: The mixture will become a slurry.
-
Reaction: Attach a reflux condenser and heat to a vigorous reflux.
-
Monitoring: Check via TLC (Mobile phase: 20% EtOAc/Hexane) or HPLC. Look for the disappearance of the ketone peak (UV 254 nm).
-
Workup: Cool to room temperature. The oxime often precipitates or can be induced to precipitate by adding cold water. Filter and wash with water to remove salts.[1][2]
Module 3: Troubleshooting & FAQs
Q: I see two spots on TLC/HPLC close together. Is this an impurity? A: Likely No . Oximes of asymmetric ketones like 7-methyl-1-tetralone exist as E/Z geometric isomers .[1][2]
-
Diagnosis: Both isomers are usually reducible to the same amine (for Sertraline synthesis), so separation is rarely necessary.
-
Action: If a single isomer is strictly required, recrystallization from ethanol usually enriches the major isomer (typically E).
Q: The reaction has plateaued at 90% conversion. Adding more reagent doesn't help. A: You have hit the Equilibrium Limit .[2] Water produced in the reaction is driving the reverse reaction (hydrolysis).
-
Fix 1 (Chemical): Add a dehydrating agent.[1][2][4] Molecular Sieves (3Å) added to the reaction flask can scavenge water and push conversion to >98%.
-
Fix 2 (Physical): Switch solvent to Toluene/Ethanol and use a Dean-Stark trap (if scale allows) to physically remove water, though this requires higher temperatures.[1][2]
Q: My product is an oil, but it should be a solid. A: This is common if residual solvent or Z-isomer prevents crystallization.[1][2]
-
Fix: Evaporate solvent completely. Triturate the oil with cold hexanes or pentane.[2] Scratch the flask sides to induce nucleation. 7-methyl-1-tetralone oxime should be a solid (MP ~35-40°C range, dependent on purity).[1][2]
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for stalled oximation reactions.
Module 4: Advanced Process Intensification
Q: Can I reduce the reaction time from hours to minutes? A: Yes, by using high-energy process technologies.[1][2]
-
Microwave Synthesis:
-
Continuous Flow Chemistry:
References
-
Sertraline Synthesis Pathways
-
Kinetics of Oximation
-
7-Methyl-1-Tetralone Data
-
General Oximation Protocols
-
Vogel's Textbook of Practical Organic Chemistry.[2] (Standard reference for Hydroxylamine/NaOAc buffer ratios).
-
Sources
- 1. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pearceip.law [pearceip.law]
- 8. 7-Methyl-1-tetralone | 22009-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Solvent Selection for 7-Methyl-1-tetralone Oxime Thin Layer Chromatography
Welcome to the technical support center for optimizing the thin-layer chromatography (TLC) of 7-Methyl-1-tetralone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection and troubleshooting for this specific analytical challenge. Our approach is grounded in the fundamental principles of chromatography, tailored to the unique chemical properties of your target molecule.
Understanding the Molecule: 7-Methyl-1-tetralone and its Oxime
7-Methyl-1-tetralone is a ketone derivative that serves as an intermediate in various organic syntheses.[1] The conversion of the ketone to its oxime introduces a polar hydroxyl group (-OH) and a nitrogen atom, significantly increasing the molecule's polarity. This change in polarity is the cornerstone of developing an effective TLC separation method to distinguish the oxime from the starting ketone and other potential impurities.
The key to successful TLC is to select a mobile phase (solvent system) that allows for differential partitioning of the compounds between the mobile phase and the stationary phase (typically silica gel). For this compound, a compound of moderate polarity, a solvent system of intermediate polarity will be required to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC of this compound?
A good starting point for a compound with the polarity of an aromatic oxime is a mixture of a non-polar and a moderately polar solvent. A common and effective initial system is a mixture of hexane and ethyl acetate.[2][3] We recommend starting with a ratio of 7:3 or 8:2 hexane:ethyl acetate . This should provide a good balance to move both the less polar starting material (7-Methyl-1-tetralone) and the more polar oxime product up the plate.
Q2: How does the polarity of the oxime compare to the starting ketone?
The oxime is significantly more polar than the corresponding ketone. The presence of the hydroxyl (-OH) group in the oxime allows for hydrogen bonding with the silica gel stationary phase. This stronger interaction means the oxime will move more slowly up the TLC plate, resulting in a lower Rf value compared to the 7-Methyl-1-tetralone starting material.
Q3: What are some alternative solvent systems if hexane/ethyl acetate doesn't provide good separation?
If the initial hexane/ethyl acetate system is not effective, you can explore other solvent combinations. Here are some logical next steps:
-
Dichloromethane/Methanol: This is a more polar system. Start with a high ratio of dichloromethane to methanol (e.g., 98:2 or 95:5) and gradually increase the methanol content. This system is particularly useful if your compounds are not moving significantly from the baseline in hexane/ethyl acetate.
-
Toluene/Ethyl Acetate: Toluene, an aromatic solvent, can sometimes offer different selectivity for aromatic compounds due to potential π-π interactions. A starting ratio of 8:2 or 9:1 toluene:ethyl acetate could be effective.
-
Benzene/Ethyl Acetate: Historically used for oximes of benzaldehyde derivatives, a benzene:ethyl acetate (83:17) system has shown success in separating syn and anti isomers of oximes. Due to the toxicity of benzene, toluene is often a suitable substitute.
Q4: How can I visualize the spots on the TLC plate?
Since this compound is an aromatic compound, the most convenient and non-destructive method is using a UV lamp at 254 nm .[4][5] The aromatic ring will absorb the UV light, and the spots will appear as dark areas on the fluorescent green background of the TLC plate.[4][5]
For more sensitive or specific visualization, chemical stains can be used:
-
Potassium Permanganate (KMnO4) stain: This stain reacts with oxidizable functional groups. The oxime functional group can be oxidized, and will appear as a yellow or brown spot on a purple background.
-
p-Anisaldehyde stain: This is a versatile stain for many functional groups, including ketones and oximes.[4] Upon heating, it can produce colored spots, which can aid in distinguishing between different compounds.[4]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[6] This is a semi-destructive method as the spots will fade over time.[6]
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound in a question-and-answer format.
Problem 1: My spots are all at the bottom of the plate (low Rf).
-
Question: I've run my TLC in 9:1 hexane/ethyl acetate, and my spots have barely moved from the baseline. What should I do?
-
Answer: This indicates that the solvent system is not polar enough to move the compounds up the plate. You need to increase the polarity of the mobile phase. You can do this by:
-
Increasing the proportion of the more polar solvent. Try an 8:2, then a 7:3, and even a 1:1 hexane/ethyl acetate mixture.[3]
-
Switching to a more polar solvent system. A good next choice would be to try a dichloromethane/methanol system, starting with a low concentration of methanol (e.g., 98:2).
-
Problem 2: My spots are all at the top of the plate (high Rf).
-
Question: I used a 1:1 hexane/ethyl acetate mixture, and all my spots ran with the solvent front. How can I get better separation?
-
Answer: This is the opposite problem; your solvent system is too polar. To achieve a lower Rf and better separation, you need to decrease the polarity of the mobile phase.
-
Decrease the proportion of the more polar solvent. Try a 4:1 or 9:1 hexane/ethyl acetate mixture.[3]
-
If using a highly polar system like dichloromethane/methanol, reduce the amount of methanol.
-
Problem 3: My spots are streaking.
-
Question: My main spot for the oxime is a long streak instead of a tight circle. What causes this and how can I fix it?
-
Answer: Streaking can be caused by several factors:[7][8]
-
Sample Overload: You may have spotted too much of your sample on the plate.[7][8] Dilute your sample and spot a smaller amount.
-
Highly Polar Compound: The oxime is quite polar and may interact very strongly with the acidic silica gel. To counteract this, you can add a small amount of a modifier to your solvent system. A few drops of triethylamine or ammonia for basic compounds, or acetic acid for acidic compounds, can improve spot shape.[7] For the weakly acidic oxime, a drop of acetic acid might be beneficial.
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
-
Polar Spotting Solvent: Applying the sample in a very polar solvent can create a "ring" effect on the baseline, leading to streaking.[7]
-
Problem 4: I can't see any spots on my plate.
-
Question: After running my TLC and looking under the UV lamp, I don't see any spots. What went wrong?
-
Answer: There are a few possibilities:
-
Sample Concentration is too Low: The amount of compound spotted may be below the limit of detection.[8] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[8]
-
Compound is not UV-active: While this compound is expected to be UV-active due to its aromatic ring, it's possible the concentration is too low for UV visualization. Try using a chemical stain like potassium permanganate or p-anisaldehyde.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the sample will dissolve into the solvent pool instead of eluting up the plate.[8]
-
Problem 5: The separation between my starting material and product is poor.
-
Question: My starting ketone and oxime product have very similar Rf values. How can I improve the resolution?
-
Answer:
-
Optimize the Solvent System: Fine-tune the ratio of your solvents. Sometimes a small change in the percentage of the polar component can significantly impact separation.
-
Try a Different Solvent System: As mentioned in the FAQs, switching to a solvent system with a different selectivity, such as one containing toluene, might improve separation of these aromatic compounds.
-
Use a Longer TLC Plate: A longer plate provides more distance for the compounds to separate.
-
Consider a Different Stationary Phase: While silica gel is most common, alumina plates are slightly basic and can offer different selectivity, which may be beneficial for separating compounds with acidic or basic properties.[2]
-
Data Summary and Experimental Protocols
Recommended Solvent Systems for this compound TLC
| Solvent System (v/v) | Polarity Index | Expected Outcome |
| 9:1 Hexane:Ethyl Acetate | Low | Good for initial screening. The oxime should have a low Rf. |
| 7:3 Hexane:Ethyl Acetate | Medium-Low | Recommended starting point for optimal Rf of the oxime. |
| 1:1 Hexane:Ethyl Acetate | Medium | The oxime may have a high Rf. Good for less polar impurities. |
| 95:5 Dichloromethane:Methanol | Medium-High | Use if compounds are not moving in less polar systems. |
| 9:1 Toluene:Ethyl Acetate | Medium-Low | Alternative system with potentially different selectivity for aromatic compounds. |
Experimental Protocol: TLC of this compound
-
Plate Preparation:
-
Obtain a silica gel TLC plate (e.g., Merck Silica Gel 60 F254).
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is your baseline.
-
Mark small, evenly spaced ticks on the baseline where you will spot your samples.
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of your crude reaction mixture, your 7-Methyl-1-tetralone starting material, and your purified oxime (if available) in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, spot a small amount of each solution onto the corresponding tick mark on the baseline. Keep the spots as small as possible (1-2 mm in diameter).
-
It is highly recommended to do a "co-spot" where you spot both the starting material and the reaction mixture on the same tick mark to help with identification.
-
-
Developing the Plate:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Close the chamber and let it equilibrate for a few minutes.
-
Carefully place the TLC plate into the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to travel up the plate by capillary action.
-
-
Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp (254 nm) and circle them with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Logical Workflow for Solvent System Optimization
The following diagram illustrates a systematic approach to selecting the optimal solvent system for your TLC analysis.
Caption: Workflow for TLC solvent system optimization.
References
-
University of California, Davis. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]
-
Lisa Nichols. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2018). SnCl2/TiCl3-Mediated Deoximation of Oximes in an Aqueous Solvent. Retrieved from [Link]
-
ResearchGate. (2024, April 23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. Retrieved from [Link]
-
Reddit. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]
-
Man-Tra-Con Corporation. TLC Visualization Methods. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
-
ChemBAM. TLC troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Retrieved from [Link]
-
University of California, Davis. (2020, August 12). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1971). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]
-
ResearchGate. (2007). anti-2-Hydroxy-2-methyl-1-tetralone oxime: X-ray and density functional theory study. Retrieved from [Link]
-
National Center for Biotechnology Information. 7-Methyltetralone. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. 7-Methyl-1-tetralone | 22009-37-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chembam.com [chembam.com]
- 8. bitesizebio.com [bitesizebio.com]
Validation & Comparative
FTIR spectrum characteristic peaks for C=N bond in tetralone oximes
An In-Depth Guide to the FTIR Spectroscopy of the C=N Bond in Tetralone Oximes for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks of the carbon-nitrogen double bond (C=N) in tetralone oximes. This document moves beyond simple peak identification to explore the underlying principles that govern vibrational frequencies, offering a comparative analysis with other oxime systems and providing actionable experimental protocols for accurate characterization.
Theoretical Framework: The C=N Stretching Vibration in Oximes
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] For an oxime, three characteristic stretching vibrations are of primary interest: the O-H, C=N, and N-O bonds.[2] The C=N stretching vibration in simple, non-conjugated ketoximes typically appears in the 1680-1620 cm⁻¹ region of the infrared spectrum.[3] The precise wavenumber is sensitive to the bond's electronic environment, making FTIR an excellent tool for structural elucidation.
The position of the C=N stretching frequency is governed by two main factors, analogous to a classical harmonic oscillator:
-
Force Constant (k): This represents the stiffness or strength of the bond. A stronger, more double-bond-like character results in a higher force constant and, consequently, a higher vibrational frequency (wavenumber).
-
Reduced Mass (μ): This relates to the masses of the two atoms involved in the bond (carbon and nitrogen). While this is constant for all C=N bonds, isotopic substitution (e.g., ¹³C or ¹⁵N) can be used to definitively assign the peak.
In the context of tetralone oximes, the electronic environment is significantly influenced by conjugation, which is the primary determinant of the C=N peak position compared to simpler aliphatic oximes.
Analysis of the C=N Characteristic Peak in α-Tetralone Oxime
α-Tetralone oxime is an α,β-unsaturated ketoxime where the C=N double bond is in direct conjugation with the aromatic ring. This electronic delocalization has a profound and predictable effect on the C=N stretching frequency.
The Effect of Conjugation:
Conjugation involves the delocalization of π-electrons over the aromatic ring and the C=N bond. This resonance effect reduces the electron density of the C=N double bond, imparting it with more single-bond character. A bond with less double-bond character has a lower force constant. Consequently, it requires less energy to vibrate, and its characteristic absorption peak shifts to a lower frequency (a lower wavenumber).[4]
This phenomenon is well-documented for carbonyl (C=O) groups and applies equally to the C=N bond.[4][5] While a typical aliphatic C=N stretch is found near 1670 cm⁻¹, conjugation with a phenyl group can lower this frequency by 30-40 cm⁻¹.[6] Therefore, the C=N stretching vibration for α-tetralone oxime is expected to appear in the 1650-1625 cm⁻¹ range. This shift is a key diagnostic feature distinguishing it from non-conjugated oximes.
Below is a diagram illustrating the structure and the conjugated system of α-tetralone oxime.
Caption: Molecular structure of α-tetralone oxime highlighting the C=N bond.
Comparative Analysis of C=N Stretching Frequencies
To fully appreciate the spectroscopic signature of tetralone oximes, it is essential to compare their C=N stretching frequency with that of other oxime structures. The degree of substitution and conjugation are the most critical factors influencing the peak position.
| Compound Class | Example Structure | Typical C=N Wavenumber (cm⁻¹) | Key Influencing Factor |
| Saturated Aliphatic Ketoxime | Cyclohexanone Oxime | 1675 - 1665 | No conjugation; higher frequency. |
| Aromatic Aldoxime | Benzaldehyde Oxime | 1650 - 1630 | Conjugation with one phenyl ring. |
| Aromatic Ketoxime | Acetophenone Oxime | 1645 - 1625 | Conjugation with one phenyl ring. |
| α-Tetralone Oxime | α-Tetralone Oxime | 1650 - 1625 (Predicted) | α,β-Unsaturation (Conjugation with aromatic ring). |
Data compiled from general principles of IR spectroscopy.[4][6]
This comparison clearly demonstrates that the C=N peak in tetralone oxime should appear at a lower wavenumber than in saturated systems, providing a clear diagnostic window for characterization.
Influence of Stereoisomerism (E/Z):
Oximes can exist as E and Z stereoisomers. The effect of this isomerism on the C=N stretching frequency is generally subtle.[7] Some studies on α and β isomers (an older nomenclature for E/Z) report that the C=N absorption remains largely unchanged between the two forms.[8][9] However, for some α,β-unsaturated systems, the Z-isomer may be more sterically hindered, leading to a slight disruption in molecular planarity. This can decrease the effectiveness of conjugation and shift the C=N peak to a slightly higher wavenumber compared to the more planar E-isomer.[7] This potential for small, isomer-dependent shifts underscores the need for careful spectral interpretation, especially when dealing with isomeric mixtures.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This section provides a self-validating protocol for the synthesis of α-tetralone oxime and the subsequent acquisition of its FTIR spectrum.
Synthesis of α-Tetralone Oxime
The most common method for synthesizing oximes is the condensation of a ketone or aldehyde with hydroxylamine.[10][11]
Materials:
-
α-Tetralone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine (base)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
Dissolution: Dissolve α-tetralone in ethanol in a round-bottom flask.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and an equimolar amount of a base like sodium acetate.
-
Reaction: Add the hydroxylamine solution to the α-tetralone solution.
-
Reflux: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture and pour it into cold water to precipitate the crude α-tetralone oxime.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure crystals. The product is typically a brown solid.[12]
-
Validation: Confirm the purity of the product by measuring its melting point and running a single-spot TLC.
FTIR Sample Preparation and Spectrum Acquisition
For solid samples like tetralone oxime, the Potassium Bromide (KBr) pellet method is standard.[13]
Materials:
-
Dried α-tetralone oxime sample (1-2 mg)
-
FTIR-grade KBr powder (approx. 100 mg), oven-dried
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
Procedure:
-
Grinding: Place the KBr powder in the mortar and grind it to a fine consistency. Add the oxime sample and grind the two components together thoroughly for several minutes. The goal is to create a homogenous mixture with particles smaller than 2 µm to minimize light scattering.[13]
-
Pellet Pressing: Transfer the mixture to the pellet die and press it under high pressure (10,000-15,000 psi) to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Run the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic peaks.
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow from synthesis to FTIR analysis of tetralone oxime.
Conclusion
The FTIR spectrum of tetralone oximes provides a rich source of structural information, with the C=N stretching frequency serving as a critical diagnostic marker. Its position, expected between 1650-1625 cm⁻¹ , is a direct consequence of the electronic conjugation between the C=N bond and the fused aromatic ring, causing a significant shift to a lower wavenumber compared to non-conjugated analogues. By understanding the principles of conjugation and employing rigorous experimental protocols, researchers can confidently use FTIR spectroscopy to characterize these important chemical entities in pharmaceutical and materials science research.
References
-
Berthomieu, C., & Hienerwadel, R. (2009). Fourier transform infrared (FTIR) spectroscopy. Photosynthesis Research, 101(2-3), 157-170. [Link]
-
Das, A., et al. (2019). Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. Analyst, 144(15), 4646-4655. [Link]
-
Fadillah, G., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Palm, A., & Werbin, H. (1953). The infrared spectra of alpha and beta oximes. Canadian Journal of Chemistry, 31(10), 1004-1008. [Link]
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Hadži, D., & Premru, L. (1961). INFRARED STUDY OF THE N—OH GROUP IN ALPHA AND BETA OXIMES. Spectrochimica Acta, 17(4), 359-363. [Link]
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Protasiewyck, G. M., & Nunes, F. S. (2006). Synthesis and spectroscopic characterization of copper(II) tetraazaiminooxime macrocyclic complexes--a tetragonal distortion analysis. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 65(3-4), 549–552. [Link]
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Noolvi, M. N., et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 61B(5), 584-591. [Link]
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Methyl-1-tetralone Oxime
For the modern researcher, mass spectrometry is an indispensable tool, offering a window into the very structure of molecules. This guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 7-Methyl-1-tetralone oxime. In the absence of a publicly available spectrum for this specific molecule, this guide synthesizes established fragmentation principles of cyclic oximes and tetralone derivatives to present a predictive yet robust comparison. By understanding these fragmentation pathways, researchers can more accurately identify this compound and its analogues in complex mixtures, a critical capability in fields ranging from medicinal chemistry to materials science.
The Analytical Imperative: Why Mass Spectrometry?
Electron ionization mass spectrometry (EI-MS) subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation patterns are not random; they are governed by the inherent chemical stability of the bonds and the resulting fragments. For a molecule like this compound, the interplay between the tetralone core, the oxime functional group, and the aromatic methyl substituent dictates a unique fragmentation cascade.
Experimental Protocol: A Standard Approach to EI-MS Analysis
While this guide is predictive, the data herein is based on common experimental setups for EI-MS analysis of similar analytes. A typical workflow would involve:
-
Sample Introduction: The analyte is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from a mixture.
-
Ionization: In the ion source, the sample is bombarded with electrons, typically at 70 eV, to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.
This standardized approach ensures reproducibility and allows for comparison across different instruments and laboratories.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound (Molecular Weight: 175.24 g/mol ) is expected to be driven by key cleavages influenced by the oxime group and the stable aromatic ring. The following pathways are proposed based on established chemical principles.[1]
Alpha-Cleavage
A primary fragmentation event for compounds containing a C=N bond is alpha-cleavage, the breaking of a bond adjacent to this functional group.[1] For this compound, this can occur on either side of the C=NOH group within the cyclic system.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl or, in this case, an oxime functionality, and an accessible gamma-hydrogen.[2][3][4] This rearrangement involves the transfer of a hydrogen atom to the oxime nitrogen via a six-membered transition state, followed by cleavage of the beta-bond. The presence of the oxime group is known to enhance the likelihood of this rearrangement compared to its carbonyl counterpart.[5]
The proposed fragmentation pathways are visually summarized in the following diagram:
Caption: Proposed EI-MS fragmentation pathways for this compound.
Comparative Analysis: Insights from Structurally Related Molecules
To substantiate the predicted fragmentation, a comparison with analogous compounds is crucial. We will consider the fragmentation of the parent ketone, 7-Methyl-1-tetralone, and the general behavior of cyclic oximes.
| Ion Description | Predicted m/z for this compound | Corresponding Ion in 7-Methyl-1-tetralone (m/z) | Rationale for Comparison |
| Molecular Ion | 175 | 160[6] | The molecular ion provides the initial mass of the compound. The 15 amu difference reflects the conversion of the keto group to an oxime. |
| Loss of Methyl Radical | 160 | 145 | Loss of the aromatic methyl group is a common fragmentation for toluene-like structures. |
| Retro-Diels-Alder | 147 | 132 | Cleavage of the cyclohexene ring through a retro-Diels-Alder reaction, with the charge retained on the aromatic portion. |
| Benzylic Cleavage | 130 | 115 | Cleavage of the bond beta to the aromatic ring, leading to a stable benzylic cation. |
This comparative table highlights how the core tetralone structure influences the fragmentation, with the oxime functionality modifying the masses of the resulting fragments.
The Influence of the Oxime Group: A Mechanistic Perspective
The presence of the oxime introduces unique fragmentation channels not observed in the corresponding ketone. The loss of a hydroxyl radical (•OH) to form an ion at m/z 158 is a characteristic fragmentation of oximes. Furthermore, subsequent loss of HCN from nitrogen-containing fragments is a common secondary fragmentation pathway.
The following workflow illustrates the logical process for predicting and verifying the fragmentation pattern:
Caption: Workflow for predictive fragmentation analysis.
Conclusion
This guide provides a scientifically grounded, predictive comparison of the mass spectrometry fragmentation pattern of this compound. By leveraging established principles of mass spectrometry and comparing with structurally related compounds, we can anticipate the key fragmentation pathways. This approach not only aids in the identification of this specific molecule but also serves as a methodological template for the analysis of other novel compounds. The detailed breakdown of fragmentation mechanisms offers researchers the foundational knowledge to interpret their own experimental data with greater confidence.
References
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Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 739-750. Available at: [Link]
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SciSpace. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). 7-Methoxy-1-tetralone. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Retrieved from [Link]
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Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
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YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
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ResearchGate. (n.d.). McLafferty rearrangement and formation of a cyclic ion from the TBDMS.... Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). 7-METHYL-1-TETRALONE. Retrieved from [Link]
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Navigating the Spectroscopic Landscape of 7-Methyl-1-tetralone Oxime: A Comparative Guide to UV-Vis Absorption and Alternative Characterization Techniques
In the intricate world of pharmaceutical and chemical synthesis, the unambiguous characterization of novel compounds is paramount. 7-Methyl-1-tetralone oxime, a derivative of 7-methyl-1-tetralone, represents a class of intermediates pivotal in the development of various bioactive molecules. While a comprehensive body of literature on its precursor, 7-Methyl-1-tetralone, is readily accessible[1][2][3][4], specific experimental data on the UV-Vis absorption maxima of the oxime derivative remains elusive in mainstream databases.
This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and determining the UV-Vis spectroscopic properties of this compound. In the absence of direct published spectra, we will leverage comparative analysis of structurally analogous compounds to predict its absorption characteristics. Furthermore, we will present a comprehensive, step-by-step protocol for the synthesis and subsequent UV-Vis analysis of this compound. Finally, this guide will situate UV-Vis spectroscopy within the broader context of analytical techniques by comparing its utility with that of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the holistic characterization of this compound.
Understanding the Chromophore: Predicted UV-Vis Absorption Maxima
The UV-Vis absorption of this compound is dictated by its electronic structure, specifically the chromophore encompassing the benzene ring fused to the cyclohexenoxime system. The electronic transitions of interest are the π → π* transitions associated with the aromatic ring and the n → π* and π → π* transitions of the C=N-OH group and its conjugation with the aromatic system.
-
The Tetralone Backbone: The precursor, 1-tetralone, a substituted benzene ring with a carbonyl group, is reported to have a UV absorption band at approximately 240 nm[5]. This is characteristic of the π → π* transition of the conjugated system. The addition of a methyl group at the 7-position is expected to cause a slight bathochromic (red) shift of a few nanometers due to its electron-donating (hyperconjugative) effect.
-
The Effect of Oximation: Conversion of the carbonyl group (C=O) to an oxime (C=N-OH) introduces a new chromophore. The lone pair of electrons on the nitrogen atom can participate in the conjugated system, which typically leads to a bathochromic shift in the π → π* transition compared to the parent ketone. For instance, simple unconjugated ketones exhibit an n → π* transition around 275 nm[6]. The conjugation in the tetralone system will influence this transition as well.
-
Comparative Data from Analogues: A study of 7-methoxy-1-tetralone utilized HPLC with UV-Vis detection at 260 nm to monitor its synthesis, indicating significant absorbance in this region for a tetralone with an electron-donating group at the 7-position[7]. Another related compound, 7-Nitro-1-tetralone, possesses a UV-Vis spectrum, though the strong electron-withdrawing nature of the nitro group significantly alters the electronic transitions compared to a methyl group[8].
Based on these considerations, it is predicted that this compound will exhibit two main absorption bands: a strong π → π* transition likely in the range of 250-270 nm, and a weaker n → π* transition at a longer wavelength, potentially in the 290-320 nm region. The exact maxima and molar absorptivity would need to be determined experimentally.
A Practical Approach: Synthesis and UV-Vis Protocol
To empirically determine the UV-Vis absorption maxima, the synthesis of this compound from its parent ketone is the first critical step. Subsequently, standard UV-Vis spectrophotometry can be employed.
Experimental Protocol 1: Synthesis of this compound
This protocol is a standard method for the oximation of ketones.
Materials:
-
7-Methyl-1-tetralone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of 7-Methyl-1-tetralone in 20 mL of ethanol.
-
Add a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate (or a slight excess of pyridine) in 5 mL of water.
-
Attach a condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to 100 mL of cold water with stirring to precipitate the oxime.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Experimental Protocol 2: Determination of UV-Vis Absorption Maxima
Instrumentation:
-
A calibrated double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the anticipated absorption region (e.g., ethanol, methanol, or cyclohexane). Run a baseline spectrum of the solvent-filled cuvettes to ensure its suitability.
-
Preparation of Stock Solution: Accurately weigh a small amount of the purified this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 to 0.8 a.u.).
-
Spectral Acquisition:
-
Fill one cuvette with the pure solvent (blank) and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Comparative Analysis of Characterization Techniques
While UV-Vis spectroscopy is a powerful tool for studying conjugated systems, a comprehensive characterization of this compound necessitates a multi-technique approach.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the conjugated system. Determines the wavelengths of maximum absorption (λmax). | High sensitivity, non-destructive, quantitative analysis possible (Beer-Lambert Law). | Provides limited structural information; spectra can be broad and lack detail. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. For the oxime, characteristic peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-H and C=C stretching from the aromatic and aliphatic parts. | Provides a unique "fingerprint" of the molecule, good for confirming the presence of key functional groups. | Does not provide detailed information on the carbon-hydrogen framework or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework. ¹H NMR would show the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR would show the number of different types of carbon atoms. | Unparalleled for detailed structure elucidation in solution. Can distinguish between isomers (e.g., syn and anti oxime isomers). | Lower sensitivity than MS, requires larger sample amounts, can be complex to interpret. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy. Fragmentation patterns can provide clues about the structure. | Extremely high sensitivity, requires very small sample amounts, provides accurate molecular weight. | Isomer differentiation can be difficult or impossible without tandem MS. Can be a destructive technique. |
Visualizing the Workflow
To aid in the conceptualization of the characterization process, the following diagrams illustrate the synthesis and analytical workflow.
Caption: Synthetic pathway for this compound.
Caption: Multi-technique analytical workflow for characterization.
Conclusion
While the definitive UV-Vis absorption maxima of this compound await experimental confirmation, a scientifically grounded prediction places the primary π → π* transition in the 250-270 nm range. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to confidently undertake this determination. By integrating UV-Vis spectroscopy with complementary techniques such as NMR, IR, and mass spectrometry, a complete and unambiguous structural elucidation of this important synthetic intermediate can be achieved, thereby upholding the rigorous standards of scientific integrity in drug discovery and chemical research.
References
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-
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Rekker, R. F., & Veenland, J. U. (2025). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. ResearchGate. Retrieved February 5, 2026, from [Link]
-
MDPI. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 7-Nitro-1-tetralone. Retrieved February 5, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
